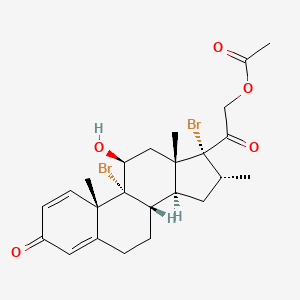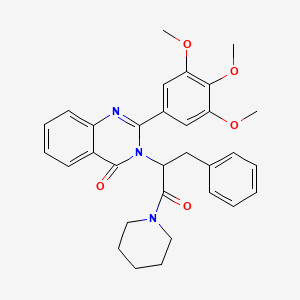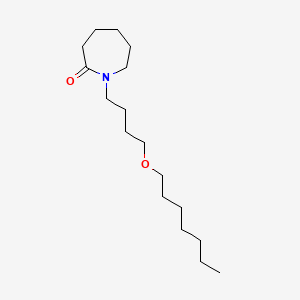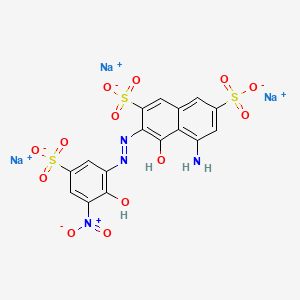![molecular formula C18H18N2 B12708120 Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- CAS No. 39203-84-4](/img/structure/B12708120.png)
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobenzylidene-4-n-butylaniline is an organic compound known for its unique properties and applications, particularly in the field of liquid crystals. This compound is characterized by the presence of a cyanobenzylidene group attached to a butylaniline moiety, which contributes to its distinct chemical behavior and utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzylidene-4-n-butylaniline typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-n-butylaniline. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Cyanobenzylidene-4-n-butylaniline may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to optimize yield and purity, including the use of high-efficiency reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzylidene-4-n-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
4-Cyanobenzylidene-4-n-butylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of liquid crystals for display technologies and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Cyanobenzylidene-4-n-butylaniline involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, it aligns in a particular orientation under the influence of external stimuli, such as electric fields, to modulate optical properties . In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
4-Methoxybenzylidene-4-n-butylaniline (MBBA): Known for its liquid crystalline properties.
N-(2-Hydroxy-4-methoxybenzylidene)-4-n-butylaniline (OHMBBA): Exhibits polymorphism and various crystalline phases
Properties
CAS No. |
39203-84-4 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-[(4-butylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3 |
InChI Key |
BLMGOWKLIOMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


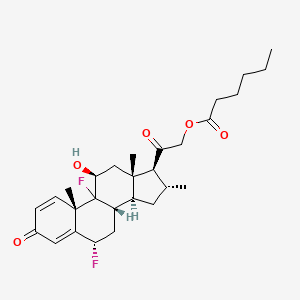
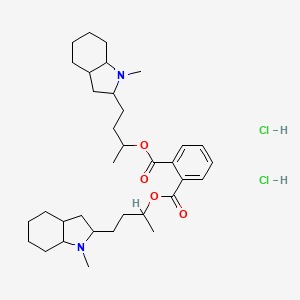

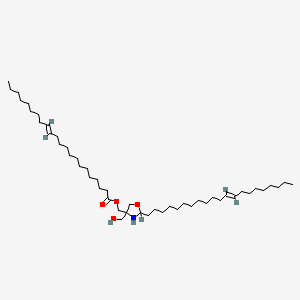

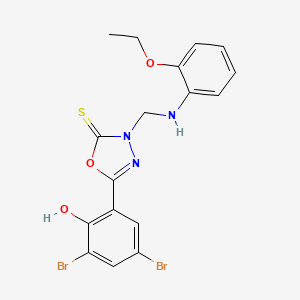
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
